
2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2567502-70-7 . It has a molecular weight of 174.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 174.63 . The InChI code is 1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H .
科学的研究の応用
Synthesis and Characterization of Pyrazole Derivatives
Research has focused on the synthesis and characterization of pyrazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, studies have described the synthesis of new pyrazole derivatives through various chemical reactions, offering insights into their structural properties and potential applications in developing new therapeutic agents and materials with unique properties.
Synthesis and Crystal Structure Analysis : Pyrazole derivatives have been synthesized and analyzed for their crystal structures, providing valuable data for the design of compounds with desired physical and chemical properties (Shen et al., 2012).
Antimicrobial and Anticancer Activity : Some pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, indicating the potential of these compounds in medical and pharmaceutical research (Sid et al., 2013).
Catalytic and Inhibitory Applications
Pyrazole derivatives also play a significant role in catalysis and as inhibitors, showcasing their utility in various industrial and environmental applications.
Corrosion Inhibition : Compounds containing pyrazole moieties have been investigated for their ability to inhibit corrosion in metals, suggesting applications in materials science and engineering to enhance the longevity and durability of metal-based structures (Ouali et al., 2013).
Catalytic Activities : Pyrazole-based ligands have been utilized in the synthesis of metal complexes, which are explored for their catalytic activities in various chemical reactions, contributing to the development of efficient and selective catalysts for industrial processes (Zhang et al., 2007).
Molecular Interactions and Computational Studies
The interaction of pyrazole derivatives with biological macromolecules and their computational analysis offer insights into the molecular basis of their activities and facilitate the design of compounds with enhanced efficacy.
DNA/Protein Interactions : Studies have explored the interaction of pyrazole derivatives with DNA and proteins, providing a foundation for understanding their biological activities and designing new therapeutic agents (Yu et al., 2017).
Computational Studies : Computational methods have been employed to study the properties of pyrazole derivatives, aiding in the prediction of their biological activities and optimizing their structures for specific applications (Titi et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
特性
IUPAC Name |
2-methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCGDPDNZJWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CNN=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
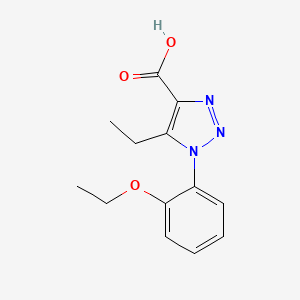

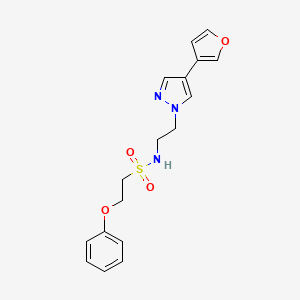
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2686187.png)
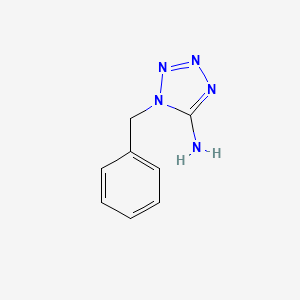
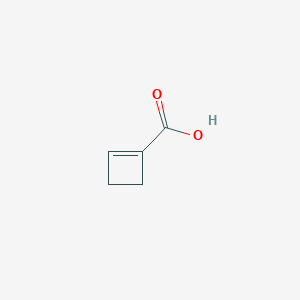
![5-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)-2-fluorobenzamide](/img/structure/B2686192.png)
![2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2686194.png)
![6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2686196.png)
![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)
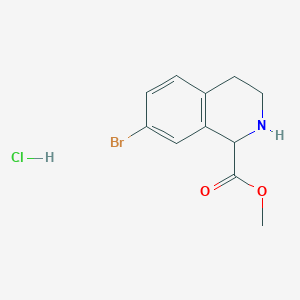
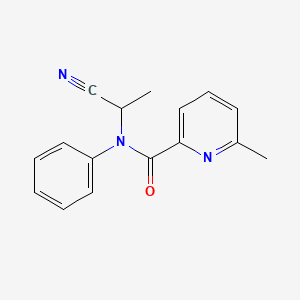
![2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid](/img/structure/B2686202.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2686203.png)
